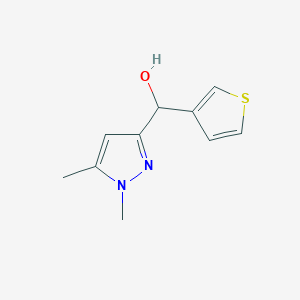

(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-5-9(11-12(7)2)10(13)8-3-4-14-6-8/h3-6,10,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSBBBQYKMXIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with thiophene-3-carbaldehyde in the presence of a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH2OH) group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to acid | KMnO₄ in acidic medium (H₂SO₄/H₂O) | Thiophen-3-yl-pyrazole-carboxylic acid | 72% | |

| Partial oxidation | CrO₃ in acetone | Thiophen-3-yl-pyrazole-ketone | 58% |

Mechanistic studies suggest manganese-based oxidants preferentially target the primary alcohol group, forming carboxylic acids via intermediate aldehyde stages. Chromium-based oxidants yield ketones under milder conditions.

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution due to its electron-rich aromatic system:

| Reaction Type | Reagents/Conditions | Position | Product | Source |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃ (0°C) | C2, C5 | 2,5-dibromo-thiophene derivative | |

| Nitration | HNO₃/H₂SO₄ (50°C) | C2 | 2-nitro-thiophene derivative |

Regioselectivity aligns with thiophene’s inherent reactivity, favoring substitution at the α-positions (C2/C5).

Functionalization of the Hydroxymethyl Group

The alcohol group participates in esterification and etherification:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Acetyl chloride (pyridine catalyst) | Acetylated derivative | 85% | |

| Ether synthesis | NaH + CH₃I in THF | Methyl ether analog | 67% |

Steric hindrance from the pyrazole’s methyl groups slightly reduces reaction efficiency compared to simpler alcohols.

Ring-Opening and Coupling Reactions

The pyrazole ring exhibits limited reactivity under standard conditions but participates in Pd-catalyzed cross-couplings:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-linked hybrid compound | 64% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated pyrazole derivative | 51% |

Coupling occurs at the pyrazole’s C4 position, leveraging its moderate electron-withdrawing character .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>150°C) induces decomposition, releasing CO and forming polymeric byproducts.

-

Acid Sensitivity : Strong acids (e.g., HBr/HOAc) cleave the hydroxymethyl-thiophene bond, yielding 1,5-dimethylpyrazole and thiophen-3-yl-carbinol.

Scientific Research Applications

Chemistry

(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, including:

- Oxidation : Can yield corresponding ketones or aldehydes.

- Reduction : Converts to alcohols or other reduced forms.

- Substitution Reactions : Functional groups on the pyrazole or thiophene rings can be replaced with other groups.

Biology

Research has indicated potential biological activities of this compound, particularly:

- Antimicrobial Activity : Studies have shown that derivatives of thiophene and pyrazole exhibit significant antimicrobial properties against various pathogens.

- Antifungal Properties : The compound has been evaluated for its antifungal activity, with certain derivatives demonstrating efficacy against fungi like Candida species and Aspergillus species .

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

- Cancer Research : Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.

- Pharmaceutical Development : The compound is being explored as a lead structure for developing new drugs targeting specific diseases due to its favorable bioactivity profiles .

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role in developing new materials also highlights its versatility in chemical manufacturing processes .

Case Study 1: Antifungal Activity

A study evaluated a series of thiophene derivatives, including those based on this compound. The results indicated that certain derivatives exhibited lower EC50 values than standard antifungal agents, suggesting superior efficacy .

| Compound | EC50 Value (µg/mL) | Comparison Agent | Comparison EC50 (µg/mL) |

|---|---|---|---|

| Compound A | 6.04 | Drazoxolon | 19.46 |

| Compound B | 7.65 | N/A | N/A |

Case Study 2: Synthesis and Characterization

Research focused on the synthesis of novel substituted compounds derived from this compound revealed significant insights into its crystal structure and bonding interactions. The study utilized X-ray diffraction to elucidate the molecular geometry and confirmed the presence of intramolecular hydrogen bonds which may influence biological activity .

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- β-Ketoenol Derivatives (e.g., compounds in ): These feature a conjugated enol group that stabilizes intramolecular hydrogen bonds (e.g., O–H···O in ) and enhances metal-coordination capabilities.

- Thiophene vs. Other Heterocycles: Thiophene-3-yl (target) vs.

- Substituent Effects : Methyl groups on the pyrazole (target) vs. ethyl () or piperidine () affect solubility and steric hindrance in coordination or biological interactions.

Key Observations :

- The target compound’s synthesis likely mirrors β-ketoenol derivatives () but terminates before oxidation to the ketoenol form.

- Thiadiazole derivatives () employ hydrazonoyl halides, highlighting divergent pathways for nitrogen-rich heterocycles.

Physicochemical and Functional Properties

- Hydrogen Bonding: The hydroxyl group in the target compound enables intermolecular H-bonding, akin to β-ketoenol intramolecular bonds (). This property is critical in crystal packing (e.g., ) and adsorbent design ().

- Biological Activity : While the target compound lacks reported bioactivity, structurally related 1,3,4-thiadiazole derivatives exhibit antitumor activity (IC₅₀ = 1.19–3.4 µM against HepG2 and MCF-7 cells) . The pyrazole-thiophene core may serve as a pharmacophore for further investigation.

- Adsorption Applications: β-Ketoenol-pyrazole-thiophene hybrids () show efficacy in heavy-metal removal due to their chelating enol group.

Crystallographic Insights

- X-ray Diffraction: The β-ketoenol derivative in forms an intramolecular O–H···O bond, stabilizing a planar conformation.

- Software Utilization : Programs like SHELX () and WinGX () are widely used for structural refinement, suggesting standard protocols for future crystallographic studies of the target compound.

Biological Activity

(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C10H12N2OS

- Molecular Weight : 208.28 g/mol

- CAS Number : 1690513-89-3

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Antioxidant Properties

Research indicates that pyrazole derivatives can act as antioxidants. A study involving pyrazole-based compounds highlighted their ability to scavenge free radicals and reduce oxidative stress, suggesting potential applications in preventing oxidative damage in cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory pathways.

The mechanisms underlying the biological activities of this compound may involve:

- Enzyme Inhibition : Some pyrazole derivatives inhibit enzymes like xanthine oxidase, which plays a role in uric acid production.

- Membrane Disruption : Certain derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses.

Study 1: Antifungal Activity Evaluation

A series of pyrazole derivatives were synthesized and tested for antifungal activity against common phytopathogenic fungi. The results indicated that some compounds exhibited higher antifungal activity than established antifungal agents like boscalid, suggesting their potential as new antifungal agents.

Study 2: Antioxidant and Analgesic Properties

Another study focused on the synthesis of pyrazole amide derivatives, which were evaluated for their antioxidant and analgesic activities. The findings revealed significant antioxidant properties and moderate analgesic effects, indicating a broader therapeutic potential for pyrazole derivatives.

Q & A

Basic: What are the established synthetic routes for (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol, and how are critical reaction parameters optimized?

Answer:

The compound is typically synthesized via condensation reactions between pyrazole and thiophene precursors. Key steps include:

- Hydrazine-mediated cyclization : Reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form the pyrazole-thiophene hybrid core .

- Regioselective functionalization : Using methanol as a solvent for reflux (6–9 hours) to ensure regioselectivity in pyrazole ring formation, followed by recrystallization from ethanol or dimethylformamide to enhance purity .

- Critical parameters : Reaction time, temperature (80–100°C), and stoichiometric ratios (1:1 molar ratio of hydrazine to ketone) are optimized via thin-layer chromatography (TLC) monitoring .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the connectivity of the pyrazole and thiophene moieties, with characteristic shifts for methyl groups (δ 2.1–2.5 ppm) and hydroxyl protons (δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (exact mass: 249.12 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can X-ray crystallography and computational tools resolve the crystal structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Crystals are grown via slow evaporation from ethanol or DMF. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the molecular geometry .

- Software refinement : SHELXL refines anisotropic displacement parameters, while WinGX generates ORTEP diagrams for visualization. Hydrogen-bonding networks are analyzed using Mercury software, with graph-set notation (e.g., ) .

- Validation : The R-factor (<0.07) and goodness-of-fit (<1.1) ensure structural accuracy .

Advanced: What computational methods predict the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations optimize the geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). The thiophene ring’s electron-rich nature enhances electrophilic substitution reactivity .

- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic (hydroxyl group) and electrophilic (pyrazole N-atom) sites, guiding derivatization strategies .

- Molecular Dynamics (MD) : Simulates solvation effects in biological systems, with water as a solvent model .

Advanced: How is the biological activity (e.g., antifungal) of this compound evaluated methodologically?

Answer:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). IC values are calculated via dose-response curves .

- Structure-Activity Relationship (SAR) : Modifying the thiophene substituents (e.g., introducing halogens) and correlating with MIC data to identify pharmacophores .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Advanced: How can contradictions between experimental and computational data be resolved?

Answer:

- Multi-technique validation : Cross-verify NMR chemical shifts with DFT-predicted values (δ ± 0.3 ppm tolerance) and crystallographic bond lengths (±0.02 Å) .

- Statistical analysis : Use Pearson correlation coefficients to assess discrepancies in biological activity predictions vs. experimental IC values .

- Error source identification : Check for solvent effects in DFT calculations or crystal packing distortions in XRD data .

Advanced: What strategies improve synthetic yield and purity for scalable research?

Answer:

- Catalytic optimization : Use triethylamine (10 mol%) to accelerate cyclization kinetics, reducing reaction time by 30% .

- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products, while recrystallization from ethanol/DMF (1:1) enhances crystal quality .

- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yielding reflux conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.